(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
CAS No.: 29900-93-4
Cat. No.: VC21068996
Molecular Formula: C₁₀H₁₉NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29900-93-4 |
|---|---|
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | (1R,2R,3S,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
| Standard InChI | InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1 |
| Standard InChI Key | MDENRACGWNSYCU-VEVYYDQMSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H](C1(C)C)[C@@H]([C@@H]2O)N |
| SMILES | CC1(C2CCC1(C(C2N)O)C)C |
| Canonical SMILES | CC1(C2CCC1(C(C2N)O)C)C |
Introduction
Chemical Identity and Structural Properties
(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol is characterized by a bicyclic skeleton with precisely defined stereochemistry. The compound features both an amino group and a hydroxyl group in specific spatial orientations that contribute to its chemical reactivity and biological interactions.
Identification Parameters
The compound has several specific identifiers that uniquely distinguish it in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 29900-93-4 |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | (1R,2R,3S,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
| Standard InChI | InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1 |
| Standard InChIKey | MDENRACGWNSYCU-VEVYYDQMSA-N |
| Isomeric SMILES | C[C@@]12CCC@@HC@@HN |
The compound's stereochemistry is specifically defined as (1R-(2-endo,3-exo)), indicating the relative and absolute configurations of its chiral centers.
Structural Features
The bicyclo[2.2.1]heptane framework provides a rigid scaffold with specific three-dimensional constraints. This rigidity distinguishes it from more flexible molecules and contributes to its potential applications in molecular recognition and biological targeting. The key structural elements include:
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Bicyclic [2.2.1] framework (similar to norbornane)
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Three methyl groups (1,7,7-trimethyl substitution)
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A hydroxyl group at the 2-position with endo configuration
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An amino group at the 3-position with exo configuration
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Four stereogenic centers with defined absolute configurations
This specific stereochemical arrangement is critical for both its chemical behavior and biological activities.
Synthesis Methods
The synthesis of (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol typically involves multiple reaction steps that control the stereochemistry of the final product.
General Synthetic Approaches
While the search results don't provide a detailed synthetic pathway specifically for this compound, they indicate that its synthesis generally employs natural sources or chemical transformations of related bicyclic compounds:
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Derivatization from natural sources of bicyclic monoterpenes
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Stereoselective reduction of corresponding ketone precursors
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Strategic introduction of the amino functionality with controlled stereochemistry
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Potential resolution of racemic mixtures to obtain enantiomerically pure material
This compound shares structural similarities with derivatives of borneol and camphor, suggesting possible synthetic pathways starting from these more readily available natural products. The challenge in synthesis typically involves control of the stereochemistry at the 2 and 3 positions to achieve the specific endo/exo configuration .
Biological Activities and Mechanisms
The bicyclic amino alcohol structure of (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol confers several potential biological activities, some of which can be inferred from related structures.
Neurological Activities
Similar bicyclic structures, particularly borneol derivatives, demonstrate significant neurological activities. For instance, borneol has been shown to:
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Modulate GABA receptor activity with an EC50 of 237 μM
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Inhibit glutamate-mediated excitatory amino acid toxicity
The amino derivative likely retains some of these neuromodulatory properties while potentially exhibiting unique receptor interactions due to the presence of the amino group, which can participate in hydrogen bonding and acid-base interactions .
Antioxidant Properties
Related compounds in this structural class demonstrate significant antioxidant properties, which may be shared by (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol:
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Activation of antioxidant enzymes such as superoxide dismutase (SOD)
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Increased glutathione peroxidase (GSH-Px) activity
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Reduction of malondialdehyde (MDA) levels
The amino functionality could potentially enhance these properties through additional electron donation mechanisms or by affecting the compound's distribution in biological systems.
Applications in Various Fields
(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol has multiple potential applications across different scientific and industrial domains.
Chemical Applications
In the field of chemistry, this compound serves as:
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A valuable building block for synthesizing more complex molecules
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A chiral auxiliary for asymmetric synthesis
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A scaffold for developing novel ligands
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A source of structural diversity in chemical libraries
Its rigid bicyclic structure with defined stereochemistry makes it particularly valuable in applications requiring precise spatial arrangements of functional groups.
Biological Research Tools
The compound has utility in biological research contexts:
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As a probe for studying enzyme-substrate interactions
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In receptor binding studies to understand structure-activity relationships
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As a tool for investigating stereoselectivity in biological systems
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For developing structure-based drug design models
Medicinal Chemistry
In medicinal chemistry and drug development, the compound and its derivatives may serve as:
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Potential therapeutic agents targeting specific biological pathways
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Scaffolds for developing new pharmaceutical compounds
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Starting materials for creating libraries of bioactive molecules
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Templates for designing enzyme inhibitors or receptor modulators
One notable derivative in this category is Glibornuride (CAS No.: 32609-19-1), a sulfonylurea compound used as a hypoglycemic agent that incorporates a modified version of this bicyclic structure.
Industrial Applications
The compound and related structures find applications in industry:
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Production of specialty chemicals
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Development of fragrances and flavorings
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Potential use in asymmetric catalysis
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Incorporation into functional materials
Comparison with Structurally Related Compounds
To better understand (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol, it is valuable to compare it with structurally related molecules.
Comparison with Borneol
Borneol (CAS: 464-45-9, 791787-82-1) shares the same bicyclic skeleton but lacks the amino group:
| Property | (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol | Borneol |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₈O |
| Molecular Weight | 169.26 g/mol | 154.25 g/mol |
| Key Functional Groups | Hydroxyl and amino groups | Hydroxyl group only |
| Biological Activity | Enzyme-substrate interactions, potential neurological activities | GABA receptor modulation, antioxidant properties |
| Applications | Building block, biological probe, potential therapeutic | Fragrances, traditional medicine, neuroprotection |
The addition of the amino group in (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol significantly alters its chemical reactivity, solubility, and potential for biological interactions compared to borneol .
Comparison with Amino-Camphor Derivatives
The compound can also be compared with 3-amino-camphor derivatives such as (1R-endo)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one hydrochloride (CAS: 31638-54-7):
| Property | (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol | 3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one HCl |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₇NO·HCl |
| Molecular Weight | 169.26 g/mol | 203.71 g/mol |
| Functional Group at C-2 | Hydroxyl group | Carbonyl group |
| Ionization State | Free base | Hydrochloride salt |
| Potential Applications | Versatile building block, biological probe | Typically used in organic synthesis |
The key difference lies in the oxidation state of the C-2 position: an alcohol function in our target compound versus a ketone in the amino-camphor derivative. This difference significantly affects reactivity patterns and hydrogen bonding capabilities .
Stereoisomeric Relationships
The compound also has stereoisomers with different biological properties:
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(1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (CAS: 41719-73-7)
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Other possible diastereomers with varying configurations at the four stereogenic centers
These stereoisomers may exhibit different biological activities and chemical properties despite sharing the same molecular formula and functional groups .
Research Applications and Future Directions
Current Research Focus
Current research involving (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol focuses on several promising areas:
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